molecular formula C16H15BrN2O3 B10961158 ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10961158
M. Wt: 363.21 g/mol
InChI Key: OOVYCFMCCNBGLB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: is a heterocyclic compound with a complex structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It provides a lipophilic character to the compound.

    6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This part of the compound contains an indole scaffold, which is a benzopyrrole derivative.

Preparation Methods

The synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature on the preparation of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is limited

Chemical Reactions Analysis

Reactions::

    Electrophilic substitution: Due to the aromatic nature of the indole nucleus, electrophilic substitution reactions readily occur. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.

    Reduction: Reduction of the cyano group to an amine can be achieved using appropriate reducing agents.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Halogenation: Use bromine or other halogens in the presence of Lewis acids (e.g., FeBr3).

    Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can occur with amines or other nucleophiles.

Major Products::
  • Reduction of the cyano group yields the corresponding amine.
  • Substitution at the bromine position leads to various derivatives.

Scientific Research Applications

    Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.

    Chemistry: Explore its reactivity and use as a building block for other compounds.

    Industry: Assess its suitability for drug development or material synthesis.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Computational studies and experimental assays can shed light on its interactions with cellular components.

Comparison with Similar Compounds

Identify structurally related compounds and highlight the unique features of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate . Unfortunately, specific analogs are scarce, so broader comparisons with indole derivatives may be necessary.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15BrN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3

InChI Key

OOVYCFMCCNBGLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)C

Origin of Product

United States

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